molecular formula C10H11Cl2NO2 B13993790 (S)-3-Amino-2-(2,3-dichlorobenzyl)propanoic acid

(S)-3-Amino-2-(2,3-dichlorobenzyl)propanoic acid

Cat. No.: B13993790
M. Wt: 248.10 g/mol
InChI Key: WLZXJUBEMMWVOI-ZETCQYMHSA-N
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Description

(S)-3-Amino-2-(2,3-dichlorobenzyl)propanoic acid is a chiral amino acid derivative featuring a dichlorobenzyl substituent at the second carbon of the propanoic acid backbone.

Properties

Molecular Formula

C10H11Cl2NO2

Molecular Weight

248.10 g/mol

IUPAC Name

(2S)-2-(aminomethyl)-3-(2,3-dichlorophenyl)propanoic acid

InChI

InChI=1S/C10H11Cl2NO2/c11-8-3-1-2-6(9(8)12)4-7(5-13)10(14)15/h1-3,7H,4-5,13H2,(H,14,15)/t7-/m0/s1

InChI Key

WLZXJUBEMMWVOI-ZETCQYMHSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)Cl)C[C@@H](CN)C(=O)O

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)CC(CN)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-2-(2,3-dichlorobenzyl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 2,3-dichlorobenzyl chloride.

    Nucleophilic Substitution: The 2,3-dichlorobenzyl chloride undergoes nucleophilic substitution with a suitable amino acid derivative, such as (S)-alanine, in the presence of a base like sodium hydroxide.

    Protection and Deprotection: Protecting groups may be used to protect the amino group during the reaction, followed by deprotection to yield the final product.

Industrial Production Methods

Industrial production of (S)-3-Amino-2-(2,3-dichlorobenzyl)propanoic acid may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-2-(2,3-dichlorobenzyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

(S)-3-Amino-2-(2,3-dichlorobenzyl)propanoic acid is a synthetic amino acid derivative with diverse applications in scientific research, particularly in pharmaceutical development, peptide synthesis, and biochemical studies. The compound features an amino group, a dichlorobenzyl group, and a propanoic acid moiety, making it a versatile molecule for various research and industrial purposes.

Scientific Research Applications

(S)-3-Amino-2-(2,3-dichlorobenzyl)propanoic acid is utilized across various scientific disciplines due to its unique chemical properties.

Pharmaceutical Development

  • (S)-3-Amino-3-(2,3-dichlorophenyl)propionic acid: This compound serves as a building block in synthesizing pharmaceuticals, especially those targeting neurological disorders . Researchers have utilized this compound in the design of potent neuroprotective drugs and as a potential treatment for neurological disorders, showcasing its importance in pharmaceutical development .
  • Boc-(S)-3-amino-3-(2,3-dichlorophenyl)propionic acid: It is a crucial building block in pharmaceutical research, known for its stability and solubility . This compound is also significant in developing drugs targeting neurological disorders .

Peptide Synthesis

  • (S)-3-Amino-2-(2,3-dichlorobenzyl)propanoic acid: Functions as a building block in peptide synthesis, facilitating studies on protein-protein interactions. It is commonly used in solid-phase peptide synthesis, allowing researchers to create complex peptides with specific biological activities, enhancing drug design .

Neurotransmitter Research

  • (S)-3-Amino-3-(2,3-dichlorophenyl)propionic acid: Is used in studies related to neurotransmitter activity, helping researchers understand the mechanisms of action in the central nervous system .

Biochemical Assays

  • (S)-3-Amino-3-(2,3-dichlorophenyl)propionic acid: The compound is employed in biochemical assays to evaluate the efficacy of potential therapeutic agents, providing insights into their pharmacological profiles . It is valuable in studying enzyme interactions and protein functions, aiding researchers in understanding cellular mechanisms and disease pathways .

Agrochemical Applications

  • (S)-3-Amino-3-(2,3-dichlorophenyl)propionic acid: It has potential uses in the agrochemical industry for developing herbicides that target specific plant species, aiding in crop management .

Material Science

  • (S)-3-Amino-3-(2,3-dichlorophenyl)propionic acid: The compound is explored in material science for creating novel polymers with enhanced properties, contributing to advancements in materials technology . It can be incorporated into polymer matrices to develop advanced materials with tailored properties, useful in coatings and biomedical applications .

Analytical Chemistry

  • Boc-(S)-3-amino-3-(2,3-dichlorophenyl)propionic acid: This chemical is utilized as a standard in various analytical techniques, helping to ensure accuracy and reliability in chemical analysis .

LAT1 Inhibitory Activity

  • (S)-2-amino-3-{4-[(5-amino-2-phenylbenzo[d]oxazol-7-yl)methoxy]-3,5-dichlorophenyl} propanoic acid: The present invention relates to -7-yl) methoxy] -3,5-dichlorophenyl} propanoic acid monohydrochloride, its monohydrate, its crystals, a process for producing . It selectively inhibits LAT1 (L-type amino acid transporter 1) and can be an antitumor drug with few side effects .
  • Nanvuranlat (JPH203/KYT-0353): A LAT1 inhibitor, has shown antitumor activity in preclinical studies and efficacy in biliary tract cancer during clinical .

Data Table

ApplicationCompoundDescription
Pharmaceutical Development(S)-3-Amino-3-(2,3-dichlorophenyl)propionic acidBuilding block in synthesizing drugs targeting neurological disorders .
Peptide Synthesis(S)-3-Amino-2-(2,3-dichlorobenzyl)propanoic acidBuilding block in peptide synthesis for studying protein-protein interactions.
Neurotransmitter Research(S)-3-Amino-3-(2,3-dichlorophenyl)propionic acidUsed to study neurotransmitter activity and mechanisms in the central nervous system .
Biochemical Assays(S)-3-Amino-3-(2,3-dichlorophenyl)propionic acidUsed to evaluate the efficacy of potential therapeutic agents and understand their pharmacological profiles .
Agrochemical Applications(S)-3-Amino-3-(2,3-dichlorophenyl)propionic acidPotential in developing herbicides for specific plant species .
Material Science(S)-3-Amino-3-(2,3-dichlorophenyl)propionic acidUsed to create novel polymers with enhanced properties .
Analytical ChemistryBoc-(S)-3-amino-3-(2,3-dichlorophenyl)propionic acidStandard in analytical techniques for ensuring accuracy in chemical analysis .
LAT1 Inhibition(S)-2-amino-3-{4-[(5-amino-2-phenylbenzo[d]oxazol-7-yl)methoxy]-3,5-dichlorophenyl} propanoic acidSelective inhibitor of LAT1, potential antitumor drug .

Mechanism of Action

The mechanism of action of (S)-3-Amino-2-(2,3-dichlorobenzyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorobenzyl group may enhance binding affinity to these targets, leading to inhibition or modulation of their activity. The compound may also participate in signaling pathways, affecting cellular processes.

Comparison with Similar Compounds

Key Observations:

Chlorine Position Effects : Despite nearly identical IC50 values, the 2,4- and 2,6-dichloro isomers exhibit subtle differences in binding interactions. The 2,6-isomer forms a shorter hydrogen bond (1.961 Å vs. 2.202 Å), suggesting stronger polar interactions with collagenase residues .

Backbone Influence: The pent-4-ynoic acid backbone introduces rigidity and a triple bond, which may alter spatial orientation compared to the propanoic acid backbone in the target compound. This could affect bioavailability or target engagement.

Broader Structural Diversity in Amino Acid Derivatives

Other dichlorobenzyl-containing analogs (e.g., (S)-2-((3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)amino)propanoic acid) feature heterocyclic or fluorinated substituents . For example:

  • (S)-2-(N-Boc-Amino)-3-(6-fluoroindol-3-yl)propanoic acid incorporates a fluorinated indole group, prioritizing π-stacking over halogen bonding .
  • (R)-5-((R)-2-Amino-2-carboxyethyl)-4,5-dihydroisoxazole-3-carboxylic acid introduces an isoxazole ring, altering polarity and hydrogen-bonding capacity .

Biological Activity

(S)-3-Amino-2-(2,3-dichlorobenzyl)propanoic acid is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on antimicrobial properties, interactions with amino acid transporters, and implications for drug development.

Chemical Structure and Properties

The chemical structure of (S)-3-Amino-2-(2,3-dichlorobenzyl)propanoic acid can be described by the following molecular formula:

  • Molecular Formula : C₉H₉Cl₂NO₂
  • Molecular Weight : 220.08 g/mol

This compound features a chiral center, which contributes to its biological activity and specificity towards various biological targets.

Antimicrobial Properties

Recent studies have investigated the antimicrobial activity of derivatives related to (S)-3-Amino-2-(2,3-dichlorobenzyl)propanoic acid. For example, compounds derived from similar structures have shown varying degrees of efficacy against multidrug-resistant bacteria and fungi.

Pathogen MIC (µg/mL) Activity
Staphylococcus aureus16Moderate activity
Enterococcus faecalis8Moderate activity
Escherichia coli16Moderate activity
Klebsiella pneumoniae>64Poor activity
Pseudomonas aeruginosa>64Poor activity

These findings suggest that while (S)-3-Amino-2-(2,3-dichlorobenzyl)propanoic acid and its derivatives have some antimicrobial potential, their effectiveness varies significantly across different pathogens .

Interaction with Amino Acid Transporters

Another critical aspect of the biological activity of this compound is its interaction with L-type amino acid transporters (LATs). Specifically, it has been noted that certain derivatives exhibit selective inhibitory activity against LAT1, which is predominantly expressed in tumor cells. This property positions (S)-3-Amino-2-(2,3-dichlorobenzyl)propanoic acid as a potential candidate for anticancer drug development due to its ability to disrupt nutrient supply to tumors .

Case Studies and Research Findings

A series of studies have highlighted the therapeutic potential of (S)-3-Amino-2-(2,3-dichlorobenzyl)propanoic acid:

  • Antimicrobial Activity Study : In a study evaluating the antimicrobial efficacy of various derivatives, it was found that modifications to the phenyl ring significantly influenced antibacterial potency. Compounds with electron-withdrawing groups showed enhanced activity against Gram-positive bacteria but reduced efficacy against Gram-negative strains .
  • Cancer Therapeutics Research : The selective inhibition of LAT1 by certain derivatives suggests that these compounds could be developed into anticancer agents with minimal side effects. This is particularly relevant in targeting tumors that rely heavily on LAT1 for nutrient uptake .
  • Neuropharmacology Applications : The compound's role in modulating neurotransmitter systems has made it a subject of interest in research focused on neurological disorders. Its structure allows for potential modifications that could lead to improved therapeutic profiles for conditions like depression or anxiety .

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